Pyrazine, 2-heptyl-3,5-dimethyl-
Description
Pyrazine, 2-heptyl-3,5-dimethyl- (C₁₃H₂₂N₂), is a heterocyclic aromatic compound characterized by a pyrazine ring substituted with a heptyl chain at position 2 and methyl groups at positions 3 and 3. Pyrazines are widely recognized for their roles in flavor chemistry, biological activity, and industrial applications .
Properties
CAS No. |
871791-49-0 |
|---|---|
Molecular Formula |
C13H22N2 |
Molecular Weight |
206.33 g/mol |
IUPAC Name |
2-heptyl-3,5-dimethylpyrazine |
InChI |
InChI=1S/C13H22N2/c1-4-5-6-7-8-9-13-12(3)15-11(2)10-14-13/h10H,4-9H2,1-3H3 |
InChI Key |
VDZUUSBUGUAPBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=NC=C(N=C1C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazine derivatives, including 2-heptyl-3,5-dimethylpyrazine, typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,3-diaminopyridine with heptanal in the presence of an acid catalyst, followed by methylation at the 3- and 5-positions using methyl iodide . Another approach involves the condensation of 2,5-dimethylpyrazine with heptanal under acidic conditions .
Industrial Production Methods
Industrial production of pyrazine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the desired product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial processes .
Chemical Reactions Analysis
Types of Reactions
Pyrazine, 2-heptyl-3,5-dimethyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyrazine N-oxides
Reduction: Reduced pyrazine derivatives
Substitution: Substituted pyrazine derivatives with various functional groups
Scientific Research Applications
Pyrazine, 2-heptyl-3,5-dimethyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of pyrazine, 2-heptyl-3,5-dimethyl-, involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Additionally, its interaction with cellular membranes can disrupt microbial cell walls, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key Observations :
- Chain Length : Longer alkyl chains (e.g., heptyl) reduce volatility and increase hydrophobicity compared to ethyl or butyl substituents, influencing solubility and flavor release .
A. Anti-Inflammatory and Immune Modulation
- DPP4 Inhibition : 2-Butyl-3,5-dimethylpyrazine and 3-ethyl-2,5-dimethylpyrazine inhibit dipeptidyl peptidase-4 (DPP4), a protein linked to autoimmune diseases and T-cell regulation .
- BCHE Interaction : Methyl-substituted pyrazines (e.g., 2,5-dimethylpyrazine) target butyrylcholinesterase (BCHE), promoting systemic inflammation via IL-6 and C-reactive protein modulation .
B. Antioxidant and Anticancer Properties
- Antioxidant Activity : Pyrazines with ethyl or propyl chains (e.g., 3,5-dimethyl-2-propylpyrazine) demonstrate radical-scavenging effects, as observed in Streptomyces spp. .
- Cytotoxicity: Norharman (a β-carboline alkaloid often co-occurring with pyrazines) exhibits antitumor activity against colon cancer cells .
Aroma Profiles and Sensory Impact
Notes:
Case Study :
Analytical Data (GC-MS)
| Compound Name | Retention Index (Nonpolar Column) | Key m/z Fragments |
|---|---|---|
| 3-Ethyl-2,5-dimethylpyrazine | 1078–1088 | 136, 121, 93 |
| 2-Ethyl-3,5-dimethylpyrazine | 1084–1088 | 136, 121, 93 |
| 2-Heptyl-3,5-dimethylpyrazine* | ~1300 (estimated) | 206, 191, 163 |
Q & A
What experimental designs are optimal for studying the release mechanisms of pyrazines like 2-heptyl-3,5-dimethylpyrazine in multiphase systems?
Answer:
To study release mechanisms, researchers should employ headspace analysis using solid-phase microextraction (SPME) coupled with gas chromatography (GC). Key considerations include:
- System Selection : Compare lipid (e.g., canola oil), aqueous (buffer ± myofibrillar proteins), and emulsion models to assess phase-specific interactions .
- Protein Interactions : Use SDS-PAGE to monitor protein unfolding at interfaces, which reduces pyrazine release in emulsions due to hydrophobic binding .
- Quantitative Metrics : Calculate volatile release indexes (e.g., via GC peak area normalization) to quantify availability in headspace .
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